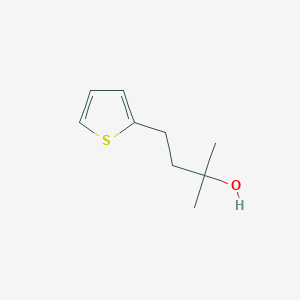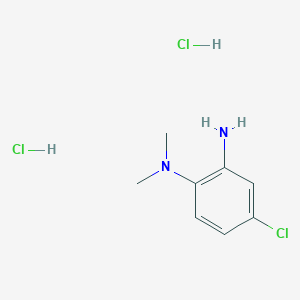
N-(2-amino-4-chlorophenyl)-N,N-dimethylamine dihydrochloride
Übersicht
Beschreibung
“N-(2-Amino-4-chlorophenyl)anthranilic acid” is an organic compound with the molecular formula C13H11ClN2O2 . It has a molecular weight of 262.69 . This compound may be used in chemical synthesis studies .
Molecular Structure Analysis
The SMILES string representation of this compound is Nc1cc(Cl)ccc1Nc2ccccc2C(O)=O . This string provides a way to represent the structure of the organic compound in a standard and human-readable way.
Physical And Chemical Properties Analysis
“N-(2-Amino-4-chlorophenyl)anthranilic acid” has a melting point of 191 °C (dec.) (lit.) .
Wissenschaftliche Forschungsanwendungen
Additionally, there is a trend in research towards the synthesis of novel anthranilic acid hybrids as anti-inflammatory agents . These hybrids have shown promising results in preventing albumin denaturation, a key process in inflammation . Further ex vivo tests and immunohistochemical studies have confirmed their anti-inflammatory potential . The molecular docking simulation of these compounds against human serum albumin has been investigated to determine the binding affinity and interaction mode . These compounds have also been evaluated for their antimicrobial activity and spasmolytic effect .
Additionally, there is a trend in research towards the synthesis of novel anthranilic acid hybrids as anti-inflammatory agents . These hybrids have shown promising results in preventing albumin denaturation, a key process in inflammation . Further ex vivo tests and immunohistochemical studies have confirmed their anti-inflammatory potential . The molecular docking simulation of these compounds against human serum albumin has been investigated to determine the binding affinity and interaction mode . These compounds have also been evaluated for their antimicrobial activity and spasmolytic effect .
Additionally, there is a trend in research towards the synthesis of novel anthranilic acid hybrids as anti-inflammatory agents . These hybrids have shown promising results in preventing albumin denaturation, a key process in inflammation . Further ex vivo tests and immunohistochemical studies have confirmed their anti-inflammatory potential . The molecular docking simulation of these compounds against human serum albumin has been investigated to determine the binding affinity and interaction mode . These compounds have also been evaluated for their antimicrobial activity and spasmolytic effect .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-1-N,1-N-dimethylbenzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.2ClH/c1-11(2)8-4-3-6(9)5-7(8)10;;/h3-5H,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFCCBCPOMBAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-4-chlorophenyl)-N,N-dimethylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




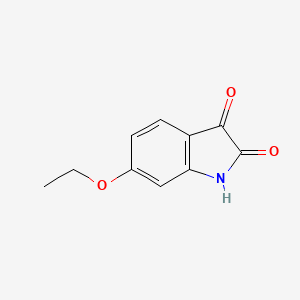
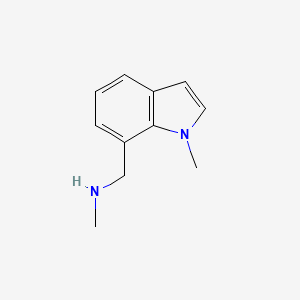
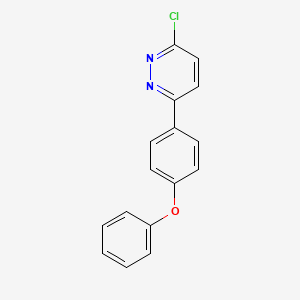
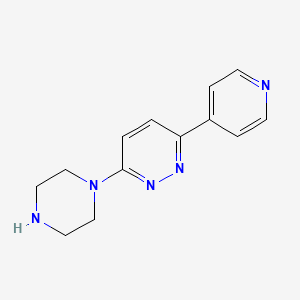
![3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452163.png)
![1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1452164.png)
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B1452165.png)
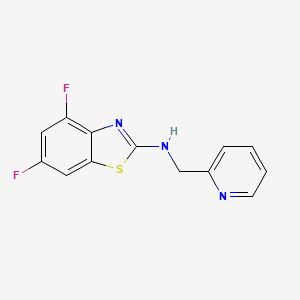
![5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452168.png)
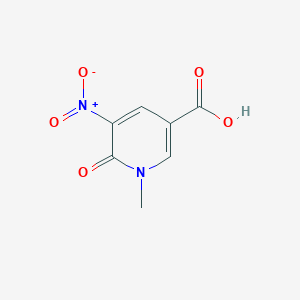
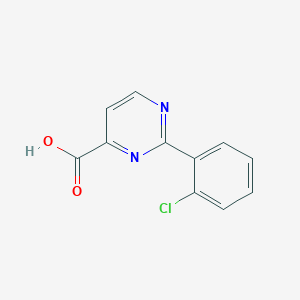
![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452176.png)
